molecular formula C20H15N3O4 B3833549 N-[4-(benzoylamino)phenyl]-2-nitrobenzamide

N-[4-(benzoylamino)phenyl]-2-nitrobenzamide

Cat. No. B3833549
M. Wt: 361.3 g/mol
InChI Key: RSUBAKMTUMHFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)phenyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(4-benzamidophenyl)-2-nitrobenzamide and has a molecular formula of C14H10N2O4.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)phenyl]-2-nitrobenzamide involves the inhibition of various enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. These mechanisms of action contribute to the anticancer properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(benzoylamino)phenyl]-2-nitrobenzamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-[4-(benzoylamino)phenyl]-2-nitrobenzamide. One of the potential applications of this compound is in the treatment of drug-resistant cancer. Studies have shown that this compound can overcome drug resistance in cancer cells. Another future direction is the development of more soluble analogs of this compound, which can improve its efficacy in certain experiments. Furthermore, the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases and inflammatory diseases should also be explored.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-benzamidophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-19(14-6-2-1-3-7-14)21-15-10-12-16(13-11-15)22-20(25)17-8-4-5-9-18(17)23(26)27/h1-13H,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUBAKMTUMHFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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